(R)-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride
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Overview
Description
®-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound is characterized by the presence of a benzyl carbamate (CBZ) protecting group and an isopropyl substituent on the piperazine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected using a benzyl carbamate (CBZ) group. This is achieved by reacting piperazine with benzyl chloroformate in the presence of a base such as triethylamine.
Isopropylation: The protected piperazine is then subjected to isopropylation
Hydrochloride Formation: Finally, the hydrochloride salt of the compound is formed by treating the isopropylated piperazine with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
®-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isopropyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Isopropyl halides, other alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce deprotected piperazine derivatives.
Scientific Research Applications
®-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of ®-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, depending on its structure and functional groups. The benzyl carbamate (CBZ) group plays a crucial role in protecting the piperazine ring during chemical reactions, while the isopropyl group influences the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-1-N-CBZ-2-METHYLPIPERAZINE hydrochloride: Similar structure but with a methyl group instead of an isopropyl group.
®-1-N-CBZ-2-ETHYLPIPERAZINE hydrochloride: Contains an ethyl group instead of an isopropyl group.
®-1-N-CBZ-2-BUTYLPIPERAZINE hydrochloride: Features a butyl group in place of the isopropyl group.
Uniqueness
®-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications in medicinal chemistry and drug development.
Properties
CAS No. |
1217618-41-1 |
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Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
benzyl (2R)-2-propan-2-ylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12(2)14-10-16-8-9-17(14)15(18)19-11-13-6-4-3-5-7-13;/h3-7,12,14,16H,8-11H2,1-2H3;1H/t14-;/m0./s1 |
InChI Key |
VWOPFCXOCLWCGD-UQKRIMTDSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CC(C)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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